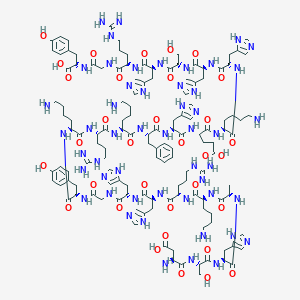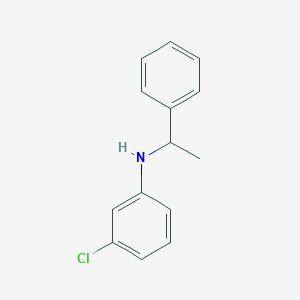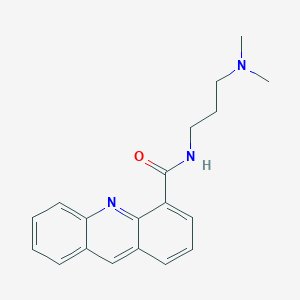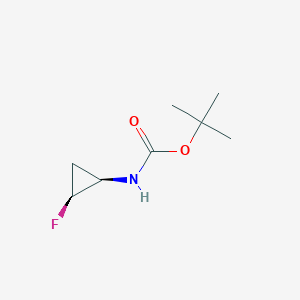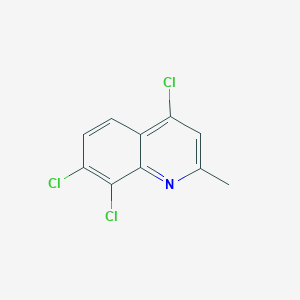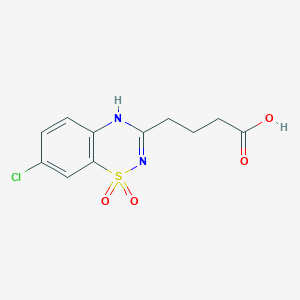![molecular formula C21H23N5O4S B033588 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-66-8](/img/structure/B33588.png)
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is a novel compound that has gained significant attention in the field of drug discovery. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.
Mechanism Of Action
The mechanism of action of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and replication of cancer cells and viruses. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical And Physiological Effects
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to inhibit the replication of the hepatitis C virus. In addition, it has been shown to modulate the immune system and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments is its unique structure, which makes it a potential candidate for drug development. It has also shown promising results in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a drug candidate for the treatment of cancer, viral infections, and inflammation. Additionally, further research could be done to determine its potential side effects and toxicity in animal models.
Synthesis Methods
The synthesis of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves the reaction of 8-hydroxy-1,3-dimethylpurine-2,6-dione with benzyl bromide and 2-ethylsulfanyl ethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 120°C for 24 hours. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has shown promising results in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties and has been found to inhibit the replication of the hepatitis C virus. In addition, it has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
CAS RN |
102212-66-8 |
|---|---|
Product Name |
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
Molecular Formula |
C21H23N5O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H23N5O4S/c1-4-31-11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |
InChI Key |
XNCMAMMIZNECDN-UHFFFAOYSA-N |
SMILES |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Canonical SMILES |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
synonyms |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylthio)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




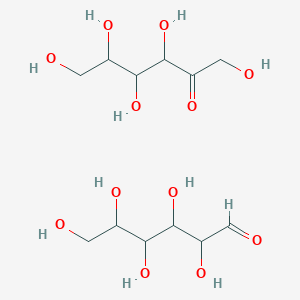
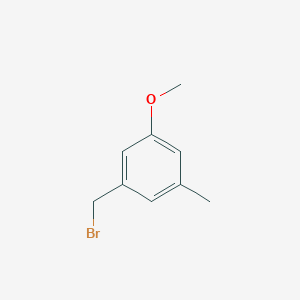
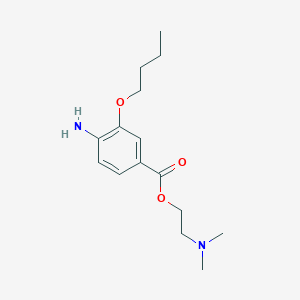

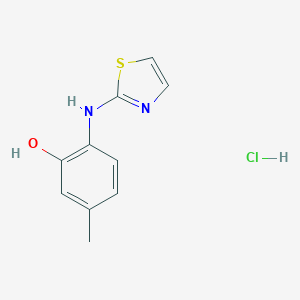
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
